molecular formula C11H11BrFNO2 B6287186 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide CAS No. 2586127-28-6

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide

Cat. No.: B6287186
CAS No.: 2586127-28-6
M. Wt: 288.11 g/mol
InChI Key: JGYOFUWQGICJFF-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide is a chemical compound with the molecular formula C11H11BrFNO2 and a molecular weight of 288.12 g/mol . It is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a methoxy group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide typically involves the following steps:

    Cyclopropylation: The addition of a cyclopropyl group to the amide nitrogen.

    Fluorination: The incorporation of a fluorine atom into the benzene ring.

    Methoxylation: The addition of a methoxy group to the benzene ring.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
  • 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide

Uniqueness

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c1-16-9-5-6(12)4-8(10(9)13)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYOFUWQGICJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)NC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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